Dechloro-rivaroxaban

Analytical Method Validation HPLC Impurity Profiling Rivaroxaban Quality Control

Dechloro-Rivaroxaban, chemically designated as N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide, is a specified impurity of the direct Factor Xa inhibitor Rivaroxaban. It is officially classified as Rivaroxaban EP Impurity E within the European Pharmacopoeia monograph.

Molecular Formula C19H19N3O5S
Molecular Weight 401.4 g/mol
CAS No. 1415566-28-7
Cat. No. B571597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDechloro-rivaroxaban
CAS1415566-28-7
SynonymsN-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide
Molecular FormulaC19H19N3O5S
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CS4
InChIInChI=1S/C19H19N3O5S/c23-17-12-26-8-7-21(17)13-3-5-14(6-4-13)22-11-15(27-19(22)25)10-20-18(24)16-2-1-9-28-16/h1-6,9,15H,7-8,10-12H2,(H,20,24)/t15-/m0/s1
InChIKeySJVCANNMDYDYLN-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dechloro-Rivaroxaban (CAS 1415566-28-7) – A Critical EP Impurity E Reference Standard for Rivaroxaban Analytical Development


Dechloro-Rivaroxaban, chemically designated as N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide, is a specified impurity of the direct Factor Xa inhibitor Rivaroxaban . It is officially classified as Rivaroxaban EP Impurity E within the European Pharmacopoeia monograph [1]. This compound, which lacks the chlorine atom present on the thiophene ring of the parent drug, is not a therapeutic agent but rather a critical reference standard. Its primary value lies in analytical chemistry for pharmaceutical quality control, method validation, and stability studies required for Abbreviated New Drug Applications (ANDA) and commercial production [2]. It is characterized by a molecular formula of C19H19N3O5S, a molecular weight of 401.44 g/mol, and a melting point range of 216-218 °C .

The Risks of Substituting Dechloro-Rivaroxaban with Unqualified Impurity Standards in Rivaroxaban Analysis


In pharmaceutical analysis, substituting Dechloro-Rivaroxaban (Impurity E) with a generic or in-house impurity standard without proper qualification can lead to significant analytical error. Rivaroxaban impurity profiles are complex, with over fifteen known related substances [1]. Each impurity possesses unique physicochemical properties, including distinct chromatographic retention times, stability profiles, and spectral characteristics [2]. Using an unverified standard may result in misidentification of peaks, inaccurate quantification of impurity levels, and failure to meet regulatory specifications for purity and safety. For instance, a study of fifteen impurities found that baseline separation required a specifically optimized gradient HPLC method over 38 minutes, highlighting the need for authentic, well-characterized reference materials like Dechloro-Rivaroxaban to ensure reliable method performance and compliance with pharmacopeial standards [1][3].

Quantitative Evidence for Selecting Dechloro-Rivaroxaban Over Other Rivaroxaban Impurity Reference Standards


Superior Chromatographic Resolution: Distinct Retention Time Separation from Co-Eluting Impurities

In a validated stability-indicating RP-HPLC method, Dechloro-Rivaroxaban (Impurity E) exhibited a retention time (RT) of 8.36 minutes [1]. This provides a clear, baseline-resolved separation from the parent drug and other key impurities, including Impurity G (2.79 min), Impurity D (3.50 min), Impurity H (5.32 min), Impurity C (6.14 min), Impurity A (9.03 min), and Impurity F (9.49 min) [1]. The method achieved baseline separation for all monitored impurities and was validated per ICH guidelines [1]. This distinct elution profile allows for unambiguous identification and quantification of Impurity E in finished dosage forms, which is a critical requirement for ANDA submissions.

Analytical Method Validation HPLC Impurity Profiling Rivaroxaban Quality Control

Validated Solution Stability Under Stress Conditions: Ensuring Reliable Analytical Results

A dedicated stability study of Rivaroxaban impurities demonstrated that Dechloro-Rivaroxaban (identified as RM-R210203 / Impurity D) exhibits excellent solution stability across a range of pH conditions [1]. When placed in acidic, neutral, and alkaline solutions at room temperature for up to 24 hours, the main peak area for this impurity showed minimal variation, with relative standard deviations (RSD) consistently below 2.0% for all tested conditions [1]. This contrasts with the general requirement that impurity reference solutions must demonstrate stability over the course of analysis, and many impurities degrade more rapidly under such stress.

Impurity Stability Forced Degradation Studies Analytical Method Reliability

Regulatory Specification: Official EP Impurity E with Defined Acceptance Criteria

Dechloro-Rivaroxaban is specifically listed and defined as Impurity E in the European Pharmacopoeia (EP) monograph for Rivaroxaban [1]. As a specified impurity, its identification, control, and reporting thresholds are mandated by regulatory authorities for drug product release and stability testing. In contrast, many other process-related impurities or degradation products are 'unspecified' and may not have the same level of regulatory scrutiny or require the use of a dedicated, well-characterized reference standard for accurate quantification [2]. The EP method for related substances requires baseline separation of Impurity E from other impurities, and a validated method demonstrating this is essential for marketing authorization [3].

Regulatory Compliance Pharmacopeial Standards ANDA Requirements

Potent Inhibition of Factor Xa: A Key Characteristic for Understanding Pharmacological Relevance

Dechloro-Rivaroxaban is a highly selective, orally active inhibitor of Factor Xa . In vitro studies demonstrate it inhibits human free FXa with a Ki of 0.4 nM, and inhibits prothrombinase activity and fibrin-associated FXa activity with IC50 values of 2.1 nM and 92 nM, respectively . While this potency is comparable to Rivaroxaban (Ki = 0.4 nM) [1], this data is crucial for understanding the compound's potential pharmacological activity. In the context of impurity profiling, this high potency underscores the need for strict control of its levels in the final drug product to ensure patient safety.

In Vitro Pharmacology Factor Xa Inhibition Impurity Safety Assessment

Comprehensive Characterization: Purity, Physicochemical Properties, and Storage

High-quality reference standards of Dechloro-Rivaroxaban are supplied with detailed certificates of analysis, confirming a purity of typically >98% [1]. Key physicochemical properties are well-defined, including a melting point range of 216-218 °C, density of 1.400±0.06 g/cm³, and very low aqueous solubility (0.032 g/L at 25 °C) . These properties are critical for proper handling, solution preparation, and method development. The compound is recommended for storage at 2-8 °C in a sealed, dry environment to ensure long-term stability .

Reference Standard Characterization Analytical Method Development Quality Assurance

Primary Application Scenarios for Dechloro-Rivaroxaban in Pharmaceutical Quality Control and Development


Analytical Method Development and Validation for ANDA Submissions

Dechloro-Rivaroxaban (Impurity E) is an essential reference standard for developing and validating stability-indicating HPLC or UPLC methods for Rivaroxaban drug substance and drug product analysis. Its use ensures the method can specifically detect and quantify this EP-specified impurity at levels compliant with ICH guidelines. The validated retention time (e.g., 8.36 min under specific conditions [1]) serves as a benchmark for system suitability and peak identification in routine QC testing. This is a critical step for any generic pharmaceutical company preparing an Abbreviated New Drug Application (ANDA) for Rivaroxaban tablets [2].

Forced Degradation and Stability Studies

This compound is a key analyte in forced degradation (stress) studies of Rivaroxaban, as outlined in ICH Q1A(R2). By spiking samples with a known concentration of Dechloro-Rivaroxaban and subjecting them to various stress conditions (e.g., heat, light, acid, base, oxidation), analysts can determine if the analytical method is stability-indicating—meaning it can resolve the impurity peak from the parent drug and other degradation products. The proven solution stability of this impurity (RSD < 2.0% over 24 hours [3]) also makes it a reliable marker for assessing sample integrity during long chromatographic runs.

Routine Quality Control and Batch Release Testing

In commercial manufacturing, Dechloro-Rivaroxaban is used as a quantitative reference standard to monitor and control the levels of Impurity E in each batch of Rivaroxaban API and finished tablets. QC laboratories rely on its certified purity and well-defined properties to prepare calibration standards, ensuring that impurity levels remain below the specified limit (e.g., ≤0.10% or ≤0.15% per ICH Q3A/Q3B). This ensures patient safety and that every batch meets the regulatory specifications for commercial release [2].

Pharmacopeial Compliance and Method Transfer

When establishing or transferring analytical methods between laboratories (e.g., R&D to QC, or between a generic manufacturer and a CRO), Dechloro-Rivaroxaban is the designated reference standard for verifying the performance of the EP monograph's related substances test. Its use ensures that the method is correctly implemented and that results are comparable across different sites, meeting the stringent requirements of global health authorities like the FDA and EMA. Procuring this specific, EP-recognized impurity standard provides a common, traceable benchmark for method harmonization [2][4].

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